

An In-depth Technical Guide to the Molecular Properties of Azidoethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azidoethane

Cat. No.: B8782865

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of **azidoethane**, tailored for researchers, scientists, and professionals in drug development. This document outlines the fundamental chemical properties, presents quantitative data in a structured format, and includes a detailed experimental protocol for molecular weight determination.

Chemical Formula and Structure

Azidoethane, also known as ethyl azide, is an organic compound with the chemical formula $C_2H_5N_3$ ^{[1][2][3]}. The molecule consists of an ethyl group ($-C_2H_5$) covalently bonded to an azide group ($-N_3$). The azide group is a linear arrangement of three nitrogen atoms.

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in **azidoethane** are:

- Carbon (C): The standard atomic weight of carbon is an interval, [12.0096, 12.0116]^{[4][5][6]}. For practical calculations, a conventional atomic weight of 12.011 is often used.
- Hydrogen (H): The standard atomic weight of hydrogen is given as an interval, [1.00784, 1.00811]^{[5][7][8][9]}. A conventional value of 1.008 is commonly employed^{[7][9]}.

- Nitrogen (N): The standard atomic weight of nitrogen is also an interval, [14.00643, 14.00728][4][10][11][12][13]. The conventional atomic weight is 14.007[11].

The molecular weight of **azidoethane** is calculated as follows: (2 × Atomic Weight of Carbon) + (5 × Atomic Weight of Hydrogen) + (3 × Atomic Weight of Nitrogen) $(2 \times 12.011) + (5 \times 1.008) + (3 \times 14.007) = 24.022 + 5.040 + 42.021 = 71.083 \text{ g/mol}$ [2][3].

Element	Symbol	Count	Standard Atomic Weight (Da)	Conventional Atomic Weight (Da)	Contribution to Molecular Weight (g/mol)
Carbon	C	2	[12.0096, 12.0116]	12.011	24.022
Hydrogen	H	5	[1.00784, 1.00811]	1.008	5.040
Nitrogen	N	3	[14.00643, 14.00728]	14.007	42.021
Total	<chem>C2H5N3</chem>		71.083		

Experimental Protocol: Determination of Molecular Weight by Mass Spectrometry

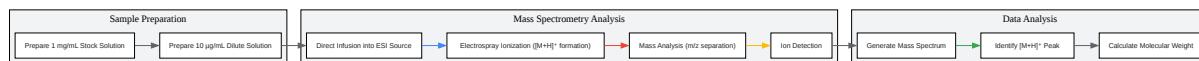
This section details a standard procedure for the determination of the molecular weight of **azidoethane** using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a synthesized or acquired sample of **azidoethane**.

Materials:

- **Azidoethane** sample
- High-purity solvent (e.g., methanol or acetonitrile)

- Volumetric flasks and micropipettes
- Mass spectrometer with an electrospray ionization source


Procedure:

- Sample Preparation:
 - Prepare a stock solution of **azidoethane** at a concentration of 1 mg/mL in the chosen solvent.
 - From the stock solution, prepare a dilute sample solution with a final concentration of approximately 10 µg/mL.
- Instrument Calibration:
 - Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range of the analyte. This ensures accurate mass-to-charge ratio (m/z) measurements.
- Sample Infusion and Ionization:
 - Introduce the dilute **azidoethane** sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
 - In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, typically $[M+H]^+$.
- Mass Analysis:
 - The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their m/z ratio.
- Detection and Data Acquisition:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

- The data is acquired and processed using the instrument's software.
- Data Analysis:
 - Identify the peak corresponding to the protonated **azidoethane** molecule, $[\text{C}_2\text{H}_5\text{N}_3+\text{H}]^+$.
 - The expected m/z for this ion would be approximately 72.091 ($71.083 + 1.008$).
 - The molecular weight of the neutral **azidoethane** is determined by subtracting the mass of the proton from the measured m/z of the parent ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the mass spectrometry experiment for determining the molecular weight of **azidoethane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination of **Azidoethane** by ESI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethane, azido- | C₂H₅N₃ | CID 79118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethyl azide - Wikipedia [en.wikipedia.org]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Properties of Azidoethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8782865#azidoethane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com